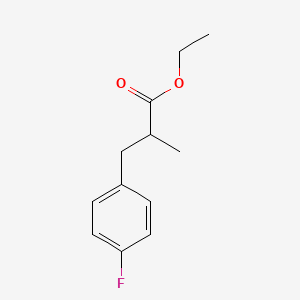

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate

Description

Properties

IUPAC Name |

ethyl 3-(4-fluorophenyl)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWDBIRSOBQVYMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)CC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate typically involves the esterification of 3-(4-fluorophenyl)-2-methylpropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-(4-fluorophenyl)-2-methylpropanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Reduction: Lithium aluminum hydride is used as a reducing agent, and the reaction is conducted in anhydrous ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols can be used, often in the presence of a base like potassium carbonate.

Major Products Formed

Hydrolysis: 3-(4-fluorophenyl)-2-methylpropanoic acid and ethanol.

Reduction: 3-(4-fluorophenyl)-2-methylpropanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of ethyl 3-(4-fluorophenyl)-2-methylpropanoate in anticancer research. For instance, compounds structurally related to this ester have demonstrated significant antitumor activity. A study evaluated a series of derivatives for their ability to inhibit cell growth across various cancer cell lines, revealing that modifications to the phenyl ring can enhance biological activity .

- Case Study : A derivative of this compound exhibited a mean GI50 value of 15.72 μM against tested human tumor cells, indicating promising anticancer properties .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to optimize the efficacy of related compounds. By systematically varying substituents on the phenyl ring, researchers have identified key structural features that enhance inhibitory activity against specific biological targets, such as methyltransferases involved in cancer progression .

Synthesis and Reaction Applications

This compound serves as a versatile intermediate in organic synthesis. Its ability to participate in various reactions makes it valuable for developing new pharmaceuticals and agrochemicals.

Synthetic Pathways

- Aryl Transfer Reactions : The compound can undergo borane-promoted aryl transfer reactions, facilitating the synthesis of more complex molecules with potential biological activity .

- Formation of Novel Derivatives : It can be modified to create derivatives with enhanced properties. For example, synthesizing ethyl 3-(4-fluorophenyl)-3-hydroxy-2-methylpropanoate has been explored for its improved solubility and biological activity .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Research | Evaluating efficacy against cancer cell lines | GI50 value of 15.72 μM in specific derivatives |

| Structure-Activity Relationships | Optimization of biological activity through structural modifications | Significant improvements noted in SAR studies |

| Organic Synthesis | Intermediate for synthesizing complex pharmaceuticals | Effective in aryl transfer and derivative formation |

Mechanism of Action

The mechanism of action of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate depends on its specific application. In medicinal chemistry, it may act as a prodrug that is metabolized to the active form in the body. The ester group is hydrolyzed by esterases to release the active 3-(4-fluorophenyl)-2-methylpropanoic acid, which then exerts its therapeutic effects by interacting with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Functional Group Variations

The following table compares ethyl 3-(4-fluorophenyl)-2-methylpropanoate with structurally similar compounds, emphasizing substituent effects:

Key Observations:

- Electronic Effects : Fluorine’s electronegativity enhances stability and lipophilicity compared to chloro or methoxy analogs .

- Reactivity: The cyano group in ethyl 2-cyano-3-(4-fluorophenyl)acrylate facilitates nucleophilic additions, unlike the methyl-substituted parent compound .

- Steric Effects: Methyl groups at the α-position (as in the target compound) reduce rotational freedom compared to ethynyl or amino substituents .

Comparative Yield Data:

| Reaction Type | Compound | Yield | Conditions | |

|---|---|---|---|---|

| Knoevenagel Condensation | Ethyl 2-cyano-3-(4-fluorophenyl)acrylate | 95% | Urea catalyst, 80°C | |

| Asymmetric Arylation | Mthis compound | 63% | SFC purification |

Physicochemical Properties

- Solubility: Fluorinated analogs exhibit lower aqueous solubility compared to hydroxyl- or amino-substituted derivatives due to increased hydrophobicity .

Biological Activity

Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C11H13FO2

Molecular Weight: 196.22 g/mol

CAS Number: 11816416

The presence of a fluorine atom in the para position of the phenyl ring enhances the compound's lipophilicity, which may influence its interaction with biological targets. The ethyl ester group contributes to its solubility and permeability, making it a candidate for drug development.

Mechanisms of Biological Activity

Research indicates that this compound may interact with various neurotransmitter systems. Its structural features allow it to potentially act as an agonist or antagonist at certain receptor sites, influencing pathways related to mood regulation and cognitive function. Notably, compounds with similar structures have shown promising results in modulating serotonin and dopamine pathways, suggesting potential applications in treating mood disorders and neurological conditions .

Neurotransmitter Modulation

This compound has been studied for its effects on neurotransmitter systems. For instance, compounds structurally related to it have demonstrated the ability to modulate serotonin and dopamine receptors, with implications for treating anxiety and depression.

Cytotoxicity and Anticancer Activity

In a broader context, derivatives of this compound have been evaluated for cytotoxicity against various cancer cell lines. Some studies report IC50 values ranging from 5 to 10 nM for structurally similar compounds, indicating significant anticancer potential . The mechanism often involves disruption of microtubule formation and cell cycle arrest, which are critical pathways in cancer cell proliferation.

Table: Summary of Biological Activities

Q & A

Basic Research Question

- <sup>1</sup>H NMR : The 4-fluorophenyl group shows a doublet (J = 8.5 Hz) at δ 7.2–7.4 ppm, while the ethyl ester resonates as a quartet at δ 4.1–4.3 ppm. Methyl groups appear as singlets near δ 1.2–1.5 ppm .

- IR : Ester carbonyl stretches at 1720–1740 cm⁻¹ and C-F bonds at 1100–1200 cm⁻¹ .

- MS : Molecular ion [M+H]<sup>+</sup> at m/z 236.1 (calculated) with fragmentation peaks at m/z 163 (loss of –OCH₂CH₃) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for volatile intermediates; avoid inhalation of vapors .

- Waste disposal : Segregate halogenated waste for incineration to prevent environmental release .

How can researchers design experiments to evaluate the anti-inflammatory potential of this compound?

Advanced Research Question

- In vitro assays : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA. Compare IC₅₀ values with reference inhibitors (e.g., dexamethasone) .

- Mechanistic studies : Western blotting for NF-κB p65 nuclear translocation or COX-2 expression .

- Dose optimization : Start with 1–100 µM concentrations; monitor cytotoxicity via MTT assays .

What computational strategies predict the interaction of this compound with cytochrome P450 enzymes?

Advanced Research Question

- Molecular docking : Use AutoDock Vina with CYP3A4 (PDB: 1TQN) to identify binding pockets. Key residues (e.g., Phe304) may stabilize the fluorophenyl group via π-π stacking .

- MD simulations : Assess stability of enzyme-ligand complexes over 100 ns trajectories (AMBER force field) .

- Metabolite prediction : Software like MetaSite identifies potential oxidation sites (e.g., ethyl ester hydrolysis) .

How should researchers address contradictions in reported synthetic yields for this compound?

Advanced Research Question

- Variable factors :

- Resolution : Optimize anhydrous conditions via molecular sieves or inert gas purging .

What methodologies characterize the metabolic stability of this compound in hepatic microsomes?

Advanced Research Question

- Incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- Kinetic analysis : Calculate intrinsic clearance (Clint) using the substrate depletion method .

- Metabolite ID : High-resolution MS (HRMS) detects hydroxylated or ester-hydrolyzed products .

How does the fluorine substituent influence the compound’s logP and membrane permeability?

Advanced Research Question

- logP determination : Shake-flask method (octanol/water) gives experimental logP ≈ 2.8. Compare with computational predictions (e.g., XLogP3: 2.5) .

- Permeability assays : Caco-2 cell monolayers measure apical-to-basolateral transport (Papp > 1 × 10⁻⁶ cm/s indicates high permeability) .

- Fluorine impact : The 4-F group increases lipophilicity by 0.5 log units vs. non-fluorinated analogs, enhancing blood-brain barrier penetration .

What strategies are recommended for impurity profiling of this compound in pharmaceutical intermediates?

Advanced Research Question

- HPLC method : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% H₃PO₄). Detect impurities at 210 nm .

- Reference standards : Include 4-fluorophenylacetic acid (Process-related impurity) and ethyl 3-(4-fluorophenyl)propanoate (oxidation byproduct) .

- Quantitation : Limit impurities to <0.15% per ICH Q3A guidelines .

How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound derivatives?

Advanced Research Question

- Derivatization : Synthesize analogs with substituents at the 2-methyl group (e.g., –OH, –NH₂) or ester replacement (e.g., amides) .

- Bioassay comparison : Test analogs in parallel for IC₅₀ shifts in target enzymes (e.g., COX-2 inhibition).

- Data analysis : Use 3D-QSAR (CoMFA) to correlate substituent electronegativity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.